A Technical Guide to 4-Chloro-3,5-difluorobenzyl alcohol: Properties, Synthesis, and Applications
A Technical Guide to 4-Chloro-3,5-difluorobenzyl alcohol: Properties, Synthesis, and Applications
Abstract: 4-Chloro-3,5-difluorobenzyl alcohol is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific electronic and lipophilic properties that make it a valuable building block in the synthesis of complex target molecules. This guide provides an in-depth analysis of its chemical and physical properties, a detailed synthetic protocol with mechanistic insights, and a discussion of its reactivity and applications, tailored for researchers and professionals in drug development and chemical synthesis.
Introduction: The Strategic Importance of Halogenated Intermediates
The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine can influence lipophilicity and provide a reactive handle for further chemical modification. 4-Chloro-3,5-difluorobenzyl alcohol serves as a key intermediate, providing a synthetically accessible scaffold containing these strategically important halogens. Its utility lies in its role as a precursor to a variety of derivatives, including aldehydes, esters, and ethers, which are pivotal in the construction of biologically active compounds.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. This data informs purification strategies, reaction monitoring, and structural confirmation.
Identifiers and Molecular Structure
The foundational data for 4-Chloro-3,5-difluorobenzyl alcohol is summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (4-Chloro-3,5-difluorophenyl)methanol | - |
| CAS Number | 1431329-58-6 | [4] |
| Molecular Formula | C₇H₅ClF₂O | [4] |
| Molecular Weight | 178.57 g/mol | [4] |
| SMILES | OCC1=CC(F)=C(Cl)C(F)=C1 | [4] |
Physical Properties
The physical state and solubility are critical parameters for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Appearance | Solid | |
| Storage | 2-8 °C, dry place | [4][5] |
Note: Specific melting and boiling points are not consistently reported across public databases, indicating that this data should be determined empirically upon synthesis or acquisition.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of the molecule. The expected spectral features are outlined below. The causality for these signals lies in the molecule's unique electronic environment created by the halogen substituents.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple.
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A singlet (or broad singlet) for the hydroxyl (-OH) proton, with a chemical shift that can vary depending on solvent and concentration.
-
A singlet for the benzylic methylene (-CH₂) protons, typically in the range of 4.5-4.8 ppm. The electronegative oxygen and aromatic ring deshield these protons.
-
A singlet or a finely split multiplet for the two aromatic protons. Due to the symmetrical substitution pattern, these protons are chemically equivalent. Their signal would appear in the aromatic region (approx. 7.0-7.4 ppm), shifted downfield by the deshielding effects of the fluorine and chlorine atoms.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will reflect the symmetry of the molecule.
-
The benzylic carbon (-CH₂OH) signal is expected around 60-65 ppm.
-
Four distinct signals are anticipated in the aromatic region. The carbon attached to the chlorine (C-Cl) and the carbons attached to fluorine (C-F) will exhibit characteristic chemical shifts and C-F coupling constants, which are invaluable for definitive assignment. The carbon attached to the methylene group (C-CH₂OH) and the carbon para to it (C-Cl) are also distinct.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak at m/z 178. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in a corresponding M+2 peak at m/z 180, with about one-third the intensity of the molecular ion peak, providing clear evidence for the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol group.
-
Strong C-F stretching bands will be present in the 1100-1300 cm⁻¹ region.
-
C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ range.
-
Aromatic C-H and C=C stretching bands will be observed in their typical regions (~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹, respectively).
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Synthesis and Mechanistic Considerations
The most common and direct route to 4-Chloro-3,5-difluorobenzyl alcohol is the reduction of the corresponding aldehyde or a derivative of the carboxylic acid. The reduction of an aldehyde with sodium borohydride (NaBH₄) is a standard, high-yielding laboratory procedure.
Experimental Protocol: Synthesis via Aldehyde Reduction
This protocol describes the reduction of 4-chloro-3,5-difluorobenzaldehyde to the target alcohol. The choice of sodium borohydride is based on its mild nature, high selectivity for aldehydes and ketones, and operational simplicity compared to stronger reducing agents like lithium aluminum hydride (LAH).
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3,5-difluorobenzaldehyde (1.0 eq) and dissolve it in a suitable alcohol solvent, such as methanol or ethanol (approx. 10 mL per gram of aldehyde).
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Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a critical step to control the exothermicity of the hydride addition and minimize potential side reactions.
-
Reductant Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution over 15-20 minutes. The molar excess ensures the complete conversion of the aldehyde.[6]
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1M hydrochloric acid (HCl) until the effervescence ceases and the pH is slightly acidic. This step neutralizes the borate salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL). The organic layers are combined.
-
Washing & Drying: Wash the combined organic layers with water and then with brine to remove residual salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane or a hexane/ethyl acetate mixture) to yield pure 4-Chloro-3,5-difluorobenzyl alcohol.
Mechanistic Insight & Workflow Visualization
The core of the synthesis is the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.
Caption: Hydride reduction mechanism for the synthesis.
The entire process from starting material to pure product can be visualized as a standard laboratory workflow.
Caption: Standard laboratory workflow for synthesis and purification.
Chemical Reactivity and Applications
The primary utility of 4-Chloro-3,5-difluorobenzyl alcohol is as a versatile synthetic intermediate. The benzylic alcohol moiety is the main site of reactivity.
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Oxidation: The alcohol can be readily oxidized to the corresponding aldehyde, 4-chloro-3,5-difluorobenzaldehyde, using a variety of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This aldehyde is a crucial component for forming imines, or for use in Wittig or Horner-Wadsworth-Emmons reactions to build more complex carbon skeletons.
-
Esterification and Etherification: The hydroxyl group can undergo standard esterification with carboxylic acids (e.g., Fischer esterification) or acid chlorides, and etherification (e.g., Williamson ether synthesis) with alkyl halides. These reactions allow for the attachment of various side chains, which is a common strategy in structure-activity relationship (SAR) studies during drug discovery.[2]
-
Halogenation: The hydroxyl group can be substituted with other halogens (e.g., bromine or iodine) using reagents like PBr₃ or SOCl₂ (to form the benzyl chloride). This converts the alcohol into a more reactive electrophile, suitable for nucleophilic substitution reactions.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are mandatory.[7]
Hazard Identification
Based on data for structurally similar compounds, 4-Chloro-3,5-difluorobenzyl alcohol should be handled as a hazardous substance.
-
Classification: Likely classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8][9]
-
Signal Word: Warning.[8]
-
Pictogram: GHS07 (Exclamation mark).
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Avoid ingestion and inhalation.[7][11]
Storage Recommendations
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]
-
Incompatibilities: Keep away from strong oxidizing agents.[11]
Conclusion
4-Chloro-3,5-difluorobenzyl alcohol is a strategically designed building block for advanced chemical synthesis. Its trifunctional substitution pattern offers a unique combination of properties and reactive potential. A solid understanding of its physicochemical characteristics, a reliable synthetic protocol, and strict adherence to safety guidelines are essential for its effective and safe utilization in the laboratory. This guide provides the foundational technical knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic programs, particularly in the pursuit of novel therapeutic agents and other high-value chemical products.
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3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721. PubChem. [Link]
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A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]
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Material Safety Data Sheet - 4-Chlorobenzyl Alcohol,99%. Cole-Parmer. [Link]
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Synthesis of 3,5-dichlorobenzyl alcohol. PrepChem.com. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
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Contents. Rsc.org. [Link]
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Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]
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Colorless CAS 79538-20-8 3, 5-Difluorobenzyl Alcohol. Suzhou Senfeida Chemical Co., Ltd. [Link]
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Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]
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